1,2,3,4-Tetrahydro-1,1'-binaphthalene

asymmetric catalysis titanium complexes torsion angle

1,2,3,4-Tetrahydro-1,1'-binaphthalene (CAS 199128-30-8) is a C₂₀H₁₈ hydrocarbon featuring a fully aromatic naphthalene unit linked at the 1-position to a 1,2,3,4-tetrahydronaphthalene ring. This unsymmetrical, partially hydrogenated binaphthyl core introduces axial chirality (atropisomerism) and serves as the foundational building block for privileged chiral ligands such as H₄‑BINOL and H₈‑BINOL, which have demonstrated markedly different steric, electronic, and catalytic performance profiles compared to the fully aromatic BINOL scaffold.

Molecular Formula C20H18
Molecular Weight 258.4 g/mol
CAS No. 199128-30-8
Cat. No. B12570046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydro-1,1'-binaphthalene
CAS199128-30-8
Molecular FormulaC20H18
Molecular Weight258.4 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H18/c1-3-11-17-15(7-1)9-5-13-19(17)20-14-6-10-16-8-2-4-12-18(16)20/h1-5,7-9,11-13,20H,6,10,14H2
InChIKeyXIBLJLTUROSMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3,4-Tetrahydro-1,1'-binaphthalene (CAS 199128-30-8): A Partially Hydrogenated Atropisomeric Scaffold for Asymmetric Ligand Design


1,2,3,4-Tetrahydro-1,1'-binaphthalene (CAS 199128-30-8) is a C₂₀H₁₈ hydrocarbon featuring a fully aromatic naphthalene unit linked at the 1-position to a 1,2,3,4-tetrahydronaphthalene ring . This unsymmetrical, partially hydrogenated binaphthyl core introduces axial chirality (atropisomerism) and serves as the foundational building block for privileged chiral ligands such as H₄‑BINOL and H₈‑BINOL, which have demonstrated markedly different steric, electronic, and catalytic performance profiles compared to the fully aromatic BINOL scaffold [1].

Why 1,2,3,4-Tetrahydro-1,1'-binaphthalene Cannot Be Simply Replaced by Other Binaphthyl Analogs


The regiochemistry and degree of hydrogenation on the binaphthyl skeleton dictate the torsional angle, bite angle, and electron density of the resultant metal complexes, which in turn govern enantioselectivity and catalytic activity [1]. For instance, Ti(IV) complexes of the fully hydrogenated H₈‑BINOL ligand exhibit a torsional angle of 63.2° compared to 55.7° for the parent BINOL, leading to a ~2° larger bite angle and significantly higher enantioselectivity in alkyl addition reactions [2]. Uncontrolled substitution with a different hydrogenation isomer or the fully aromatic analog can therefore result in a complete loss of stereochemical control. 1,2,3,4-Tetrahydro-1,1'-binaphthalene is the key hydrocarbon precursor that permits precise introduction of hydroxyl groups at the 2,2′-positions while preserving the unsymmetrical hydrogenation pattern essential for subsequent ligand differentiation [3].

Quantitative Differentiation Evidence for 1,2,3,4-Tetrahydro-1,1'-binaphthalene vs. Closest Analogs


Larger Torsion Angle and Bite Angle in Octahydro-BINOL Ti(IV) Complexes vs. BINOL Ti(IV) Complexes

X-ray crystallographic analysis of dimeric Ti(IV) complexes revealed that the torsional angle between the aryl rings of the H₈-BINOLate ligand is 63.2(5)°, compared to 55.7(4)° for the BINOLate ligand. This 7.5° increase in torsional angle results in a ligand bite angle enlargement of just over 2°, which has been correlated with higher enantioselectivity in asymmetric ethylation of benzaldehyde [1].

asymmetric catalysis titanium complexes torsion angle

Superior Enantioselectivity of H₈-BINOL-Derived Catalysts in Alkyne–Aldehyde Addition vs. BINOL-Derived Catalysts

In the titanium-catalyzed asymmetric addition of alkynes to aldehydes, a 3,3′-bisanisyl-substituted H₈‑BINOL ligand (derived from the octahydro‑1,1′‑binaphthyl scaffold) delivered propargylic alcohols with 88–99% ee across structurally diverse substrates, whereas the corresponding BINOL-based ligands generally afford lower ee values (typically 70–85% ee for comparable substrate scopes) [1]. The improvement is attributed to increased steric interaction between the partially saturated rings in H₈‑BINOL [2].

asymmetric alkynylation enantioselectivity zinc catalysis

Regioisomeric Differentiation: 1,2,3,4-Tetrahydro vs. 3,3',4,4'-Tetrahydro Binaphthyl – Distinct Diels–Alder Reactivity

The 3,3',4,4'-tetrahydro-1,1'-binaphthalene isomer (CAS 5405-96-9) undergoes Diels–Alder cycloaddition with 1,4-benzoquinone and N-phenylmaleimide to afford pentahelicene derivatives via a one-pot sequence, demonstrating that the position of saturation directs the cycloaddition outcome [1]. In contrast, the 1,2,3,4-tetrahydro isomer (target compound) places the saturated ring at the 1,1′-junction, creating a distinct steric environment that preferentially directs electrophilic functionalization to the unsubstituted 2′-position of the aromatic ring—a regiochemistry essential for H₄‑BINOL synthesis [2].

Diels–Alder cycloaddition regioselectivity helicene synthesis

Hydrophobicity Differentiation: Elevated logP vs. Fully Aromatic Binaphthyl Improves Phase-Transfer Compatibility

The computed logP for 1,2,3,4-tetrahydro-1,1'-binaphthalene is 5.0 , compared to approximately 4.5 for fully aromatic 1,1'-binaphthalene and 6.0 for the fully saturated perhydro-binaphthyl. The intermediate lipophilicity improves solubility in non-polar organic solvents while retaining sufficient rigidity for atropisomeric stability, making it a superior phase-transfer scaffold for biphasic asymmetric reactions relative to either extreme [1].

lipophilicity logP phase-transfer catalysis

High-Value Application Scenarios for 1,2,3,4-Tetrahydro-1,1'-binaphthalene Backed by Quantitative Differentiation Evidence


Synthesis of Non-C₂-Symmetric H₄-BINOL Ligands for Titanium-Catalyzed Asymmetric Alkylation

The unique 1,2,3,4-hydrogenation pattern enables direct, racemization-free conversion to (R)-H₄-BINOL via MOM protection, partial reduction, and HCl hydrolysis [1]. The resulting H₄-BINOL Ti(IV) catalysts deliver high enantioselectivities (>90% ee) in the asymmetric addition of alkylzinc reagents to aldehydes, outperforming the fully aromatic BINOL catalysts. Procurement of the correct tetrahydro isomer is essential, as the 3,3',4,4'-isomer cannot access this ligand architecture.

Precursor to Octahydro-Binaphthyl (H₈) Privileged Ligands for Industrial Asymmetric Hydrogenation

Further hydrogenation of 1,2,3,4-tetrahydro-1,1'-binaphthalene yields H₈-binaphthyl, the core of H₈-BINOL and H₈-BINAP ligands. These H₈-ligands have demonstrated 88–99% ee in alkynylation reactions [2] and superior performance in Rh-catalyzed asymmetric hydrogenation of dehydroamino acids relative to their fully aromatic counterparts [3]. The larger torsional angle (63.2° vs. 55.7°) of H₈-ligands is a key structural driver of this enhanced performance [4].

Chiral Dopant for Nematic Liquid Crystal Formulations Requiring High Helical Twisting Power

Binaphthyl-based chiral dopants derived from the tetrahydro-binaphthyl scaffold have achieved helical twisting powers (HTP) up to 239 µm⁻¹ in nematic liquid crystal hosts [5]. The partial saturation modulates the dihedral angle and polarizability anisotropy, which directly influences HTP—a parameter critical for cholesteric display and optical filter applications. The 1,2,3,4-tetrahydro substitution pattern offers a distinct HTP-structure relationship compared to the fully aromatic or 3,3',4,4'-isomer.

Axially Chiral Building Block for Atroposelective Synthesis of Biaryl Compounds

The stable axial chirality of the partially hydrogenated binaphthyl core (racemization barrier estimated >30 kcal/mol) makes 1,2,3,4-tetrahydro-1,1'-binaphthalene a versatile building block for constructing atropisomeric biaryl ligands and catalysts [3]. The unsymmetrical electronic character (one electron-rich saturated ring, one electron-deficient aromatic ring) allows for selective functionalization that is not possible with the symmetric fully aromatic or fully saturated analogs.

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